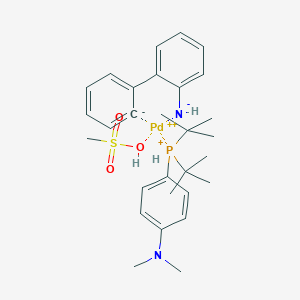
Amphos Pd G3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Amphos Pd G3 can be synthesized through a single-step process. The synthesis involves the reaction of μ-OMs dimer with 4-(di-tert-butylphosphino)-N,N-dimethylaniline (Amphos) in tetrahydrofuran (THF) under an argon atmosphere. The resulting dark brown solution is stirred at room temperature, concentrated, and then triturated with pentane to yield this compound as a pale-yellow solid . Industrial production methods typically follow similar synthetic routes but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Amphos Pd G3 is primarily used in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
These reactions involve the formation of C-C, C-N, C-O, and C-S bonds. Common reagents used in these reactions include aryl halides, organometallic reagents, and bases. The major products formed are typically biaryl compounds, amines, ethers, and sulfides .
Scientific Research Applications
Amphos Pd G3 has a wide range of applications in scientific research:
- Chemistry : It is used as a catalyst in organic synthesis for the formation of complex molecules.
- Biology : It aids in the synthesis of biologically active compounds, including pharmaceuticals.
- Medicine : It is involved in the development of new drugs and therapeutic agents.
- Industry : It is used in the production of fine chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of Amphos Pd G3 involves its role as a catalyst in cross-coupling reactions. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds by coordinating with the reactants and lowering the activation energy of the reaction. The palladium center in this compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products .
Comparison with Similar Compounds
Amphos Pd G3 is part of a family of third-generation Buchwald precatalysts, which also includes compounds like XPhos Pd G3 and RuPhos Pd G3. These compounds share similar structures and catalytic properties but differ in their ligand frameworks. This compound is unique due to its specific ligand, which provides distinct steric and electronic properties, making it suitable for certain reactions where other precatalysts may not be as effective .
Similar Compounds:- XPhos Pd G3
- RuPhos Pd G3
- SPhos Pd G3
Properties
Molecular Formula |
C29H42N2O3PPdS+ |
|---|---|
Molecular Weight |
636.1 g/mol |
IUPAC Name |
ditert-butyl-[4-(dimethylamino)phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |
InChI |
InChI=1S/C16H28NP.C12H9N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI Key |
FIUVWUZOSNWJIP-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)[PH+](C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















